An In-depth Technical Guide to 1-Aminocyclohexanecarboxamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1-Aminocyclohexanecarboxamide: Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 1-aminocyclohexanecarboxamide, a saturated heterocyclic compound of interest in medicinal chemistry and drug development. The document delves into its core chemical properties, three-dimensional structure, and conformational dynamics. Established synthetic routes are detailed, offering field-proven insights into their practical execution. Furthermore, this guide explores the compound's potential biological activities, drawing parallels with structurally related molecules known to interact with key neurological targets. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a foundational understanding of this intriguing molecule.
Introduction
1-Aminocyclohexanecarboxamide is a derivative of the non-proteinogenic amino acid, 1-aminocyclohexanecarboxylic acid. Its rigid cyclohexane scaffold imparts specific conformational constraints, making it a valuable building block in the design of peptidomimetics and other bioactive molecules. The presence of both a primary amine and a primary amide functional group at a quaternary carbon center creates a unique chemical entity with the potential for diverse biological interactions. This guide will systematically explore the key technical aspects of this compound, from its fundamental properties to its potential as a pharmacophore.
Chemical Properties and Structure
Core Chemical Properties
1-Aminocyclohexanecarboxamide is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄N₂O | [PubChem CID: 11240548] |
| Molecular Weight | 142.20 g/mol | [PubChem CID: 11240548] |
| CAS Number | 17324-90-2 | [PubChem CID: 11240548] |
| IUPAC Name | 1-aminocyclohexane-1-carboxamide | [PubChem CID: 11240548] |
| SMILES | C1CCC(CC1)(C(=O)N)N | [PubChem CID: 11240548] |
| InChIKey | GQEXBJOPGJUKIL-UHFFFAOYSA-N | [PubChem CID: 11240548] |
| Topological Polar Surface Area | 69.1 Ų | [PubChem CID: 11240548] |
| Monoisotopic Mass | 142.110613074 Da | [PubChem CID: 11240548] |
Structural Analysis and Conformational Preferences
The three-dimensional structure of 1-aminocyclohexanecarboxamide is defined by its cyclohexane ring. Like most substituted cyclohexanes, the ring predominantly adopts a chair conformation to minimize angular and torsional strain.
Crystallographic studies on the parent amino acid, 1-aminocyclohexane-1-carboxylic acid, and its derivatives have provided significant insights into the conformational preferences of this scaffold. These studies have consistently shown that the cyclohexane ring exists in a nearly perfect chair conformation[1]. A notable finding is the stereochemical arrangement of the substituents on the quaternary C1 carbon. In the majority of the analyzed crystal structures, the amino group occupies the sterically more hindered axial position, while the larger carboxamide (or carboxylic acid) group resides in the equatorial position[1]. This arrangement is somewhat counterintuitive, as larger groups typically favor the less hindered equatorial position. This preference for an axial amino group is a key structural feature that influences how the molecule presents its functional groups for biological interactions.
Despite the rigidity of the chair conformation, the overall molecule possesses a degree of conformational flexibility, which is greater than that of smaller cycloalkane analogues like the cyclopropane or cyclobutane derivatives[2]. This flexibility, combined with the constrained presentation of its functional groups, makes it an interesting component for designing molecules that target specific protein binding pockets[2].
Synthesis of 1-Aminocyclohexanecarboxamide
The synthesis of 1-aminocyclohexanecarboxamide typically proceeds through the formation of its precursor, 1-aminocyclohexane-1-carboxylic acid. This α,α-disubstituted amino acid can be synthesized via well-established named reactions, followed by amidation of the carboxylic acid.
Synthesis of the Precursor: 1-Aminocyclohexane-1-carboxylic Acid
Two classical and reliable methods for the synthesis of the amino acid precursor are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize cyclohexanone as the starting material.
Method 1: The Strecker Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, ammonia, and cyanide. In the case of 1-aminocyclohexane-1-carboxylic acid, cyclohexanone is the ketone of choice. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.
Method 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another powerful method for synthesizing α,α-disubstituted amino acids from ketones. This reaction involves treating the ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate. This hydantoin is then hydrolyzed to yield the target amino acid.
Experimental Protocol: Amidation of 1-Aminocyclohexane-1-carboxylic Acid
The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method involves the use of a peptide coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source.
Materials:
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1-Aminocyclohexane-1-carboxylic acid
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Ammonia (as a solution in an organic solvent, e.g., 2M in methanol, or as ammonium chloride with an additional equivalent of base)
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Anhydrous DMF (N,N-Dimethylformamide)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 1-aminocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Activation: Add DIPEA (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the temperature remains low. Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.
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Amination: Add a solution of ammonia (e.g., 2M in methanol, 1.5 eq) dropwise to the reaction mixture at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude 1-aminocyclohexanecarboxamide by silica gel column chromatography to yield the final product.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | - Cyclohexane Protons (CH₂): A series of broad, overlapping multiplets expected in the range of δ 1.2-2.0 ppm. The axial and equatorial protons will have different chemical shifts and coupling patterns. - Amine Protons (NH₂): A broad singlet, typically in the range of δ 1.5-3.0 ppm, which may exchange with D₂O. - Amide Protons (CONH₂): Two broad singlets (due to restricted rotation around the C-N bond), typically in the range of δ 5.5-7.5 ppm. |
| ¹³C NMR | - Cyclohexane Carbons (CH₂): Multiple signals expected in the aliphatic region, approximately δ 20-40 ppm. - Quaternary Carbon (C-NH₂/C-CONH₂): A signal around δ 55-65 ppm. - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 175-180 ppm. |
| FTIR (cm⁻¹) | - N-H Stretching (Amine & Amide): A broad band in the region of 3200-3500 cm⁻¹, potentially showing distinct peaks for the symmetric and asymmetric stretches of the primary amine and amide.[3][4] - C-H Stretching (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). - C=O Stretching (Amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹. - N-H Bending (Amide II band): A significant band around 1600-1640 cm⁻¹. |
| Mass Spec. | - (M+H)⁺: Expected at m/z = 143.12. |
Biological Activity and Potential Applications
While direct pharmacological studies on 1-aminocyclohexanecarboxamide are limited in the public domain, the bioactivity of its parent compound and other structurally related cyclic amino acids provides strong evidence for its potential as a modulator of the central nervous system.
Glycine/NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, possesses a co-agonist binding site for glycine.[5] Modulation of this glycine site is a significant area of research for the development of therapeutics for neurological disorders. It has been well-established that small, constrained cyclic amino acids are potent and selective ligands for this site.
Specifically, 1-aminocyclopropane-1-carboxylic acid (ACPC) and 1-aminocyclobutane-1-carboxylic acid (ACBC) have been identified as competitive antagonists at the glycine modulatory site of the NMDA receptor[6][7][8]. These compounds can block the potentiation of NMDA receptor activity by glycine, thereby reducing neuronal excitability.
Given this established structure-activity relationship, it is highly probable that 1-aminocyclohexanecarboxylic acid and its amide derivative, 1-aminocyclohexanecarboxamide, also interact with the glycine binding site on the NMDA receptor. The larger cyclohexane ring, compared to cyclopropane and cyclobutane, would present a different steric profile within the binding pocket, potentially altering the affinity and efficacy of the interaction. This makes 1-aminocyclohexanecarboxamide a compelling candidate for investigation as a novel NMDA receptor modulator.
Use in Peptidomimetics and Nanostructures
The conformationally constrained nature of the 1-aminocyclohexane-1-carboxylic acid (often abbreviated as Ac6c) scaffold makes it a valuable tool for designing peptides with specific secondary structures, such as β-helices and γ-turns[2]. By replacing a standard amino acid with Ac6c or its derivatives, researchers can introduce a "kink" or a rigid turn into a peptide backbone, thereby stabilizing a desired conformation. This has applications in the development of antimicrobial peptides and other therapeutic peptides where a specific three-dimensional shape is crucial for activity[2].
Conclusion
1-Aminocyclohexanecarboxamide is a structurally intriguing molecule with a well-defined conformational preference and accessible synthetic routes. Its core chemical properties, combined with the established pharmacological activity of its structural analogues as glycine/NMDA receptor antagonists, position it as a compound of significant interest for further research in neuropharmacology and medicinal chemistry. The insights provided in this guide offer a solid foundation for scientists and researchers looking to explore the potential of this and related compounds in the development of novel therapeutics.
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